molecular formula C12H14Cl2O3 B15176185 Isopropyl 2-(2,4-dichlorophenoxy)propionate CAS No. 61961-10-2

Isopropyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B15176185
CAS No.: 61961-10-2
M. Wt: 277.14 g/mol
InChI Key: XHHBHDZZDQFOBK-UHFFFAOYSA-N
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Description

Isopropyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .

Preparation Methods

The synthesis of isopropyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to achieve a high yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Isopropyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl 2-(2,4-dichlorophenoxy)propionate is an herbicide used in agriculture to control broadleaf weeds and enhance crop yield and quality . It is a compound studied in diverse fields, including agriculture, pharmaceuticals, environmental science, material science, and analytical chemistry .

Scientific Research Applications

Agriculture: this compound, like 2-(2,4-Dichlorophenoxy)propionic acid, is used as a selective herbicide that is effective against broadleaf weeds in agriculture . These herbicides enhance crop yields in agriculture . 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is a common systemic herbicide used globally for broadleaf weed control in various applications, including lawns, turf, no-till farming, and rights-of-way maintenance .

Pharmaceuticals: 2-(2,4-Dichlorophenoxy)propionic acid is studied for potential anti-inflammatory properties, which may contribute to developing new medications for conditions like arthritis .

Environmental Science: Researchers utilize 2-(2,4-Dichlorophenoxy)propionic acid to assess the impact of chemical pollutants on ecosystems and establish guidelines for safe chemical use .

Material Science: This compound is explored for creating advanced materials, particularly coatings resistant to environmental degradation .

Analytical Chemistry: 2-(2,4-Dichlorophenoxy)propionic acid is used as a standard in analytical techniques to accurately quantify similar compounds in complex mixtures .

Safety and Toxicity

2-(2,4-Dichlorophenoxy) Propionic Acid can affect individuals through inhalation and skin absorption . It should be handled as a potential carcinogen with extreme caution . Exposure can cause skin and eye irritation, and breathing it in can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath . Additional symptoms of exposure include fever, nausea, vomiting, diarrhea, stomach pain, and poor appetite. High or repeated exposure may result in headache, fatigue, muscle weakness, twitching, and convulsions .

Comparison with Similar Compounds

Isopropyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications .

Biological Activity

Isopropyl 2-(2,4-dichlorophenoxy)propionate, commonly known as a derivative of the herbicide 2,4-Dichlorophenoxyacetic Acid (2,4-D), exhibits notable biological activity primarily associated with its herbicidal properties. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its impact on human health and the environment.

Chemical Structure and Properties

This compound is an ester compound derived from 2,4-D. Its chemical structure includes a dichlorophenoxy group, which is responsible for its herbicidal activity. The compound is known for its selective action against broadleaf weeds while being less harmful to grasses and conifers.

The biological activity of this compound primarily involves its interaction with plant growth regulators. It mimics the natural plant hormone auxin, leading to uncontrolled growth in target plants. This mechanism results in the disruption of normal physiological processes, ultimately causing plant death.

Key Mechanisms:

  • Auxin Mimicry : The compound acts as a synthetic auxin, promoting excessive growth in broadleaf plants.
  • Cell Division Disruption : It interferes with normal cell division processes in plants, leading to abnormal growth patterns.
  • Photosynthesis Inhibition : Studies suggest that high concentrations may inhibit photosynthesis in susceptible species.

Toxicological Profile

The toxicological profile of this compound reveals significant insights into its potential health impacts on humans and animals. Research indicates that exposure can lead to various health effects:

  • Acute Toxicity : Symptoms of poisoning can include nausea, vomiting, diarrhea, and in severe cases, rhabdomyolysis and neurotoxicity .
  • Chronic Effects : Long-term exposure has been linked to potential reproductive toxicity and developmental effects in animal studies .
  • Kidney Damage : The kidneys appear to be a primary target organ for toxicity .

Case Study 1: Acute Poisoning Incident

A documented case involved a 65-year-old male who ingested a significant amount of 2,4-D herbicide. Initial treatment included gastric lavage and atropine administration. The patient exhibited symptoms consistent with severe poisoning but improved significantly after urinary alkalinization was initiated . This case underscores the importance of prompt medical intervention in cases of suspected herbicide poisoning.

Case Study 2: Epidemiological Review

A review of epidemiological studies indicated that occupational exposure to 2,4-D is positively correlated with adverse health outcomes. Workers involved in mixing and applying the herbicide showed elevated urinary levels of 2,4-D compared to the general population . This highlights the need for protective measures among agricultural workers.

Research Findings

Recent studies have focused on the degradation and environmental impact of this compound:

  • Microbial Degradation : Research indicates that certain bacteria can effectively degrade this compound, suggesting potential bioremediation strategies for contaminated environments .
  • Environmental Persistence : The half-life of this compound varies significantly based on environmental conditions; it is approximately 17 hours at pH 9 but can extend up to 710 days at pH 6 .

Comparative Table of Biological Effects

Effect TypeObservationReference
Acute ToxicityNausea, vomiting, diarrhea
Chronic ToxicityReproductive effects in animal studies
Kidney DamageTarget organ for toxicity
Microbial DegradationEffective breakdown by specific bacteria

Properties

CAS No.

61961-10-2

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

propan-2-yl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C12H14Cl2O3/c1-7(2)16-12(15)8(3)17-11-5-4-9(13)6-10(11)14/h4-8H,1-3H3

InChI Key

XHHBHDZZDQFOBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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